molecular formula C6H7ClFN B1253587 4-Fluoroaniline hydrochloride CAS No. 2146-07-8

4-Fluoroaniline hydrochloride

Cat. No.: B1253587
CAS No.: 2146-07-8
M. Wt: 147.58 g/mol
InChI Key: RQCWFLTXPVGHLK-UHFFFAOYSA-N
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Description

4-Fluoroaniline hydrochloride is an organofluorine compound with the chemical formula C6H6FN·HCl. It is a derivative of aniline, where a fluorine atom is substituted at the para position of the benzene ring. This compound is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

4-Fluoroaniline hydrochloride is an organofluorine compound . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . .

Mode of Action

It is known that 4-fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that it may interact with its targets through a similar mechanism, possibly involving the transfer of a hydrogen atom.

Biochemical Pathways

It has been evaluated for the production of ligands for homogeneous catalysis , suggesting that it may play a role in catalytic reactions within biochemical pathways.

Pharmacokinetics

It is known that o-fluoroaniline, a related compound, is rapidly metabolized and excreted in rats, rabbits, and marmosets . Following a single oral dose, more than 80% of the dose is excreted in 0-24 h, with the urine being the major route . This suggests that this compound may have similar ADME properties.

Result of Action

It is known that 4-fluoroaniline is bioactivated to benzoquinoneimines as primary reaction products . This suggests that it may cause changes at the molecular level, potentially affecting cellular function.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is combustible, and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, air composition, and physical state.

Biochemical Analysis

Biochemical Properties

4-Fluoroaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been evaluated for the production of ligands for homogeneous catalysis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting their function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites, which can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable for at least 24 hours at 25°C . Prolonged exposure can lead to the formation of degradation products, which may have different biological activities and toxicities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can also lead to the formation of conjugates, which are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various cellular components, influencing its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoroaniline hydrochloride can be synthesized through the hydrogenation of 4-nitrofluorobenzene. The process involves the reduction of the nitro group to an amino group in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures and pressures .

Industrial Production Methods: In an industrial setting, this compound is produced by passing anhydrous hydrogen chloride gas through a solution of 4-fluoroaniline in ethanol. The resulting precipitate is filtered, washed with ethanol, and dried under reduced pressure to obtain the hydrochloride salt .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

    Reduction: The compound can be reduced to form 4-fluorocyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Reagents like sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) for diazotization followed by substitution with various nucleophiles.

Major Products:

    Oxidation: 4-Fluoronitrobenzene.

    Reduction: 4-Fluorocyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: It serves as a building block for the development of drugs, including antifungal agents and analgesics.

    Industry: this compound is employed in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

    4-Chloroaniline: Similar structure with a chlorine atom instead of fluorine.

    4-Bromoaniline: Contains a bromine atom in place of fluorine.

    4-Iodoaniline: Iodine atom substituted at the para position.

Comparison: 4-Fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and binding affinity compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWFLTXPVGHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514622
Record name 4-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-07-8
Record name Benzenamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2146-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-fluoroaniline hydrochloride be used to synthesize complex molecules with potential applications in agriculture?

A1: Yes, this compound can act as a precursor in the synthesis of fluoro-functionalized arylimido-substituted hexamolybadates. These compounds, characterized by a fluorinated phenylimido group linked to a molybdenum atom via a triple bond, have shown potential as herbicides. [] Specifically, research indicates they exhibit potent herbicidal activity against the roots of plants like Brassica campestris L., Eclipta prostrata L., Echinochloa crusgallis L., and Cirsium japonicum DC. [] The synthesis utilizes a DCC (N,N′-dicyclohexylcarbodiimide) dehydrating protocol, reacting this compound with α-octamolybdate ions in anhydrous acetonitrile. []

Q2: What is the crystal structure of this compound when complexed with other molecules?

A2: this compound can form a clathrate with 18-crown-6 and ferric chloride. [] The resulting compound, (C6H7FN)[FeCl4]·C12H24O6, exhibits a unique supramolecular structure. [] Hydrogen bonding interactions between the NH3+ group of the 4-fluoroanilinium cation and the oxygen atoms of the 18-crown-6 molecule lead to a distinctive rotator-stator-like configuration. []

Q3: What are the advantages of using this compound as a starting material in chemical synthesis?

A3: this compound serves as a valuable precursor in the synthesis of 3-chloro-4-fluoroaniline hydrochloride. [] A three-step reaction involving fluorine displacement, hydrogenation reduction, and salt formation using 3,4-dichloronitrobenzene as the starting material can produce the desired compound. [] This method offers several advantages, including minimal byproduct formation, consistent product quality, and reduced equipment requirements due to the use of hydrogen and Pd-C for nitro group reduction at room temperature. [] Furthermore, this method promotes environmental friendliness through solvent and Pd-C recycling, minimizing waste generation. []

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